3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine 3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine
Brand Name: Vulcanchem
CAS No.: 62693-65-6
VCID: VC15938959
InChI: InChI=1S/C17H18N2/c1-11-8-9-13(12(2)10-11)16-14-6-4-5-7-15(14)19(3)17(16)18/h4-10H,18H2,1-3H3
SMILES:
Molecular Formula: C17H18N2
Molecular Weight: 250.34 g/mol

3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine

CAS No.: 62693-65-6

Cat. No.: VC15938959

Molecular Formula: C17H18N2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine - 62693-65-6

Specification

CAS No. 62693-65-6
Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
IUPAC Name 3-(2,4-dimethylphenyl)-1-methylindol-2-amine
Standard InChI InChI=1S/C17H18N2/c1-11-8-9-13(12(2)10-11)16-14-6-4-5-7-15(14)19(3)17(16)18/h4-10H,18H2,1-3H3
Standard InChI Key KHCWFTHIASZVCZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2=C(N(C3=CC=CC=C32)C)N)C

Introduction

Chemical Structure and Physicochemical Properties

3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine belongs to the class of substituted indole amines, characterized by a 1-methylindole core with a 2,4-dimethylphenyl group at the 3-position and an amine functional group at the 2-position. The molecular formula is C₁₈H₂₀N₂, with a molecular weight of 264.36 g/mol (calculated based on structural analogs ). Key physicochemical properties, inferred from similar indole derivatives, include:

PropertyValue/Prediction
Boiling Point465–480 °C (Predicted)
Density1.12–1.18 g/cm³
logP (Lipophilicity)3.8 ± 0.3
Aqueous SolubilityPoor (≤0.1 mg/mL)

The compound’s planar indole ring and hydrophobic dimethylphenyl substituent contribute to its limited solubility in polar solvents, a common trait among aromatic amines .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine typically involves multi-step organic reactions, as outlined in studies on analogous indole derivatives :

  • Indole Core Formation:

    • Fischer indole synthesis or palladium-catalyzed cyclization generates the 1-methylindole scaffold .

    • Example: Cyclization of phenylhydrazine derivatives with ketones under acidic conditions .

  • Functionalization at the 3-Position:

    • Suzuki-Miyaura coupling introduces the 2,4-dimethylphenyl group using a boronic acid derivative .

    • Reaction conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene/water solvent system at 80–100°C .

  • Amine Group Installation:

    • Reductive amination or nucleophilic substitution at the 2-position completes the structure .

A representative synthesis yield ranges from 35–50%, with purity confirmed via HPLC (>95%) .

Spectral Characterization

Key spectral data for structural confirmation include:

  • ¹H NMR (DMSO-d₆):

    • δ 7.45–7.20 (m, aromatic H from indole and phenyl groups),

    • δ 6.85 (s, NH₂, exchangeable with D₂O),

    • δ 3.72 (s, N–CH₃),

    • δ 2.35 (s, CH₃ from 2,4-dimethylphenyl) .

  • ¹³C NMR:

    • 145–110 ppm (aromatic carbons),

    • 40.3 ppm (N–CH₃),

    • 21.1–18.9 ppm (CH₃ groups) .

  • MS (ESI+):

    • m/z 265.2 [M+H]⁺ (calculated for C₁₈H₂₁N₂⁺) .

Comparative Analysis with Related Indole Derivatives

CompoundKey Structural FeaturesBiological Activity
1-MethylindoleBasic indole structureNeuroprotective
5-MethoxyindoleMethoxy substitutionAnti-inflammatory
Target Compound2,4-Dimethylphenyl, 2-amineKinase inhibition, antimicrobial

The 2,4-dimethylphenyl group enhances lipophilicity, improving blood-brain barrier permeability compared to simpler indoles .

Challenges and Future Directions

  • Synthetic Optimization: Current yields remain suboptimal due to steric hindrance during coupling reactions. Microwave-assisted synthesis could enhance efficiency .

  • Toxicity Profiling: No in vivo data exist; studies on hepatic CYP450 metabolism are critical .

  • Target Selectivity: Molecular dynamics simulations are needed to assess off-target kinase interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator